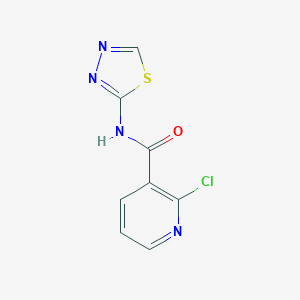
2-クロロ-N-(1,3,4-チアゾール-2-イル)ピリジン-3-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide is a heterocyclic compound that contains a pyridine ring, a thiadiazole ring, and a carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and agriculture.
科学的研究の応用
2-chloro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound has been investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Agriculture: It has been studied for its potential use as a pesticide or herbicide due to its biological activity against various pests and weeds.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
Target of Action
Compounds with a similar thiadiazole structure have been reported to interact with various targets such as cyclo-oxygenase (cox-1 and cox-2) enzymes . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
This could potentially lead to anti-inflammatory and analgesic effects .
Biochemical Pathways
Similar thiadiazole derivatives have been reported to inhibit the cyclo-oxygenase pathway, which is responsible for the conversion of arachidonic acid to prostaglandins . This inhibition could potentially lead to a decrease in inflammation and pain.
Pharmacokinetics
It is known that the mesoionic nature of thiadiazoles allows them to cross cellular membranes , which could potentially influence their bioavailability.
Result of Action
Similar thiadiazole derivatives have been reported to exhibit anti-inflammatory and analgesic activities . These effects are likely due to the inhibition of prostaglandin biosynthesis, resulting from the inhibition of COX enzymes .
Action Environment
It is known that the biological activity of thiadiazole derivatives can be influenced by the nature of substituents on the thiadiazole ring .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide typically involves the reaction of 2-chloronicotinic acid with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the 1,3,4-thiadiazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) and a base like triethylamine to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of 2-chloro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
化学反応の分析
Types of Reactions
2-chloro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The thiadiazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Condensation Reactions: The carboxamide group can participate in condensation reactions with aldehydes or ketones to form imines or other related compounds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles can be used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or other reducing agents can be used for reduction reactions.
Condensation Reagents: Aldehydes, ketones, and acids can be used in condensation reactions.
Major Products Formed
The major products formed from these reactions include substituted pyridine derivatives, oxidized or reduced thiadiazole derivatives, and various condensation products.
類似化合物との比較
Similar Compounds
1,3,4-thiadiazole derivatives: These compounds share the thiadiazole ring and have similar biological activities.
Pyridine carboxamides: These compounds share the pyridine ring and carboxamide group and are used in various medicinal applications.
Uniqueness
2-chloro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide is unique due to the combination of the pyridine ring, thiadiazole ring, and carboxamide group, which imparts specific biological activities and chemical reactivity. This combination allows it to interact with a wide range of molecular targets and exhibit diverse biological effects.
特性
IUPAC Name |
2-chloro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN4OS/c9-6-5(2-1-3-10-6)7(14)12-8-13-11-4-15-8/h1-4H,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXISNJIZTPXFBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)NC2=NN=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[1,1'-Biphenyl]-4-yl 2-methylbenzenesulfonate](/img/structure/B370739.png)
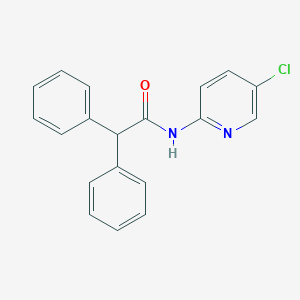

![2-[(4-Chlorophenoxy)methyl]-1-ethylbenzimidazole](/img/structure/B370746.png)
![2-[(4-Chlorophenoxy)methyl]-1-methylbenzimidazole](/img/structure/B370750.png)
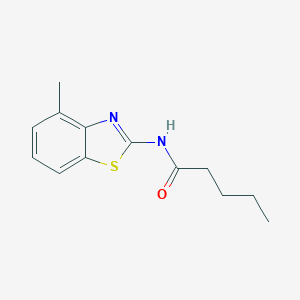
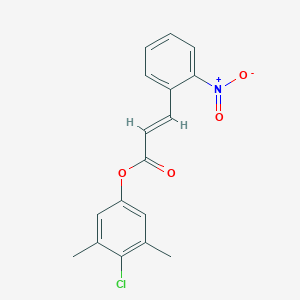
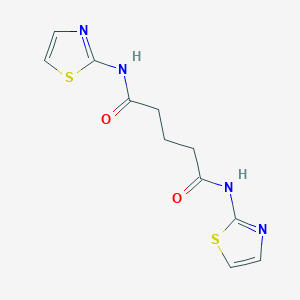
![3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B370756.png)
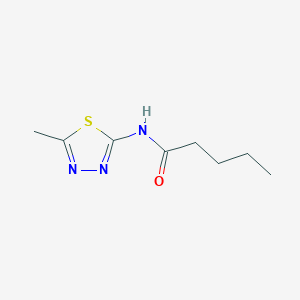


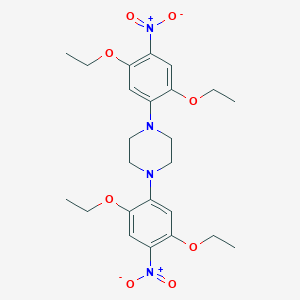
![(1,8,8-trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]octan-3-yl)methyl N-[(Z)-4-methylpentan-2-ylideneamino]carbamodithioate](/img/structure/B370766.png)
